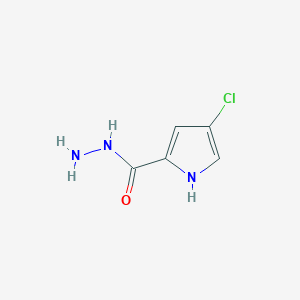

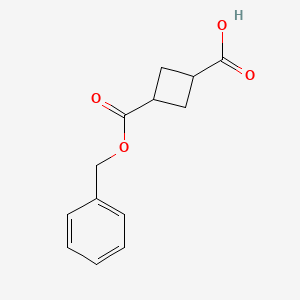

![molecular formula C11H12N2OS2 B2881932 2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338401-80-2](/img/structure/B2881932.png)

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of heterocyclic compounds that have been studied for their potential biological activities . They contain a thieno[3,2-d]pyrimidine core, which is a fused ring system consisting of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones often involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol .Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones is characterized by the presence of a thieno[3,2-d]pyrimidine core. The exact structure can vary depending on the substituents attached to this core .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-ones can vary depending on the specific compound and its substituents. These properties can include solubility, melting point, boiling point, and spectral data (such as NMR and mass spectrometry) .Scientific Research Applications

Synthesis and Chemical Reactions

2-(Allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one has been studied for its reactivity and application in the synthesis of fused pyrimidine systems. Research by Dyachenko et al. (2014) demonstrated that it reacts with arylsulfanyl chlorides to yield addition products, which can further transform into arylsulfanylthiazinopyridopyrimidines through the action of sodium acetate. This process highlights its potential in constructing complex heterocyclic compounds with potential for further chemical modifications and applications in medicinal chemistry (Dyachenko et al., 2014).

Pharmacological Potential

The compound's derivatives have been explored for pharmacological properties. Devani et al. (1976) synthesized 3-substituted thieno[2, 3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, revealing analgesic, anti-inflammatory, anticonvulsant, and significant antimicrobial activities in some of these compounds. This work underscores the compound's relevance as a precursor in developing new therapeutic agents with diverse biological activities (Devani et al., 1976).

Green Chemistry Applications

Shi et al. (2018) reported a green approach for synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy, reduced catalyst loading, and easy purification. This methodology presents an environmentally friendly alternative for synthesizing pharmacologically significant thieno[3,2-d]pyrimidin-4(3H)-one derivatives, highlighting the compound's role in sustainable chemical practices (Shi et al., 2018).

Nanocatalyst-Driven Synthesis

Mohsenimehr et al. (2014) utilized a nanocatalyst for the one-pot synthesis of novel pyrido[2,3-d]pyrimidine derivatives from 6-amino-2-(methylthio or ethylthio)pyrimidin-4(3H)-one. This work illustrates the compound's versatility in facilitating the synthesis of novel pyrimidine derivatives under solvent-free conditions, contributing to the advancement of green chemistry and material science (Mohsenimehr et al., 2014).

Future Directions

properties

IUPAC Name |

3-ethyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-3-6-16-11-12-8-5-7-15-9(8)10(14)13(11)4-2/h3,5,7H,1,4,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOGNSREWDTBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=CS2)N=C1SCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2881865.png)

![5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2881866.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)

![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)